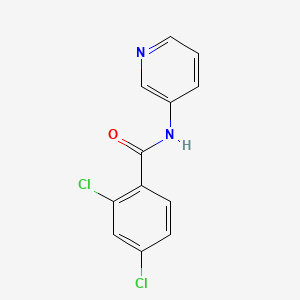

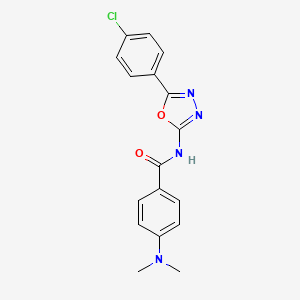

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzonitrile compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride , are commonly used in chemical research. They are typically clear liquids with an almond-like odor .

Synthesis Analysis

Methods for synthesizing benzonitrile compounds include heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .Molecular Structure Analysis

The molecular structure of benzonitrile compounds can be complex. For example, the molecular formula of 4-(Aminomethyl)benzonitrile hydrochloride is C8H9ClN2 .Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions. For instance, acetonitrile and benzonitrile have been used as amino sources in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis

Benzonitrile, the simplest cyanoaromatic, is a clear liquid with an almond-like odor . More specific physical and chemical properties would depend on the exact structure of the compound.Mecanismo De Acción

The mechanism of action of benzonitrile compounds can vary depending on their specific structure and use. For example, sulfonamides, which can contain a benzonitrile group, are synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Safety and Hazards

Direcciones Futuras

The future directions of research on benzonitrile compounds are vast and varied. For instance, benzonitrile has been identified in interstellar dust, marking the first discovery of an aromatic molecule in space . This opens up new avenues for research in astrochemistry. Additionally, benzonitrile compounds could have potential applications in the development of new drugs and therapies .

Propiedades

IUPAC Name |

5-(aminomethyl)-2-methylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJSVEHFWWVDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)

![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)

![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)